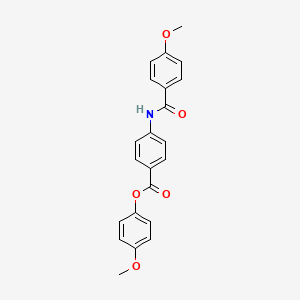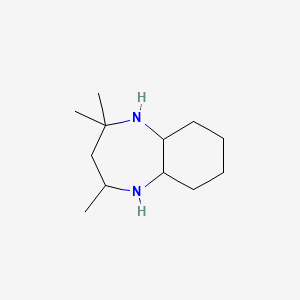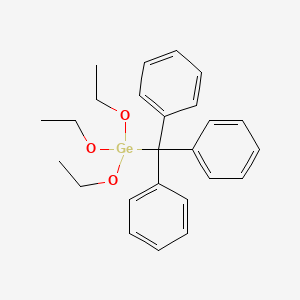
Triethoxy(triphenylmethyl)germane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Triethoxy(triphenylmethyl)germane is a chemical compound with the formula C25H30GeO3. It consists of a germanium atom bonded to three ethoxy groups and a triphenylmethyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Triethoxy(triphenylmethyl)germane typically involves the reaction of triphenylmethyl chloride with germanium tetrachloride in the presence of an appropriate base, such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the germanium compound. The general reaction scheme is as follows:
Ph3CCl+GeCl4+3EtOH→Ph3CGe(OEt)3+3HCl
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Triethoxy(triphenylmethyl)germane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form germanium dioxide and triphenylmethanol.
Reduction: Reduction reactions can convert the compound into lower oxidation state germanium compounds.
Substitution: The ethoxy groups can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenation reagents like thionyl chloride or phosphorus tribromide can be employed for substitution reactions.
Major Products Formed
Oxidation: Germanium dioxide and triphenylmethanol.
Reduction: Lower oxidation state germanium compounds.
Substitution: Various substituted germanium compounds depending on the reagents used.
Aplicaciones Científicas De Investigación
Triethoxy(triphenylmethyl)germane has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organogermanium compounds and as a reagent in organic synthesis.
Biology: The compound has been studied for its potential biological activity, including anticancer properties.
Medicine: Research is ongoing to explore its use in drug delivery systems and as a therapeutic agent.
Industry: It is used in the production of advanced materials, such as semiconductors and polymers.
Mecanismo De Acción
The mechanism of action of Triethoxy(triphenylmethyl)germane involves its interaction with cellular components. The triphenylmethyl group can act as a radical scavenger, protecting cells from oxidative damage. The germanium atom can interact with biological molecules, potentially altering their function and leading to therapeutic effects. The exact molecular targets and pathways involved are still under investigation .
Comparación Con Compuestos Similares
Similar Compounds
Triphenylmethane: A hydrocarbon with a similar triphenylmethyl group but without the germanium atom.
Triphenylmethyl chloride: A precursor used in the synthesis of Triethoxy(triphenylmethyl)germane.
Triphenylmethyl radical: A reactive intermediate in organic synthesis.
Uniqueness
This compound is unique due to the presence of the germanium atom, which imparts distinct chemical and physical properties. The combination of the triphenylmethyl group and the ethoxy groups makes it versatile for various applications in research and industry .
Propiedades
Número CAS |
88102-98-1 |
|---|---|
Fórmula molecular |
C25H30GeO3 |
Peso molecular |
451.1 g/mol |
Nombre IUPAC |
triethoxy(trityl)germane |
InChI |
InChI=1S/C25H30GeO3/c1-4-27-26(28-5-2,29-6-3)25(22-16-10-7-11-17-22,23-18-12-8-13-19-23)24-20-14-9-15-21-24/h7-21H,4-6H2,1-3H3 |
Clave InChI |
NSTZLJPJUVIQSW-UHFFFAOYSA-N |
SMILES canónico |
CCO[Ge](C(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)(OCC)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(2,3-Dimethoxyphenyl)methyl]benzoic acid](/img/structure/B14403023.png)
![(5-Chloro-2,3-diazabicyclo[3.2.0]hepta-3,6-dien-2-yl)(phenyl)methanone](/img/structure/B14403030.png)
![6a-Phenyl-1,1a,6,6a-tetrahydrocyclopropa[a]indene](/img/structure/B14403045.png)
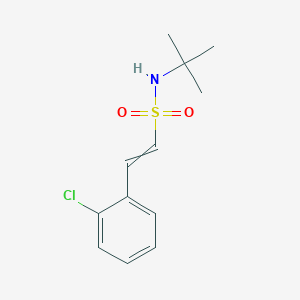
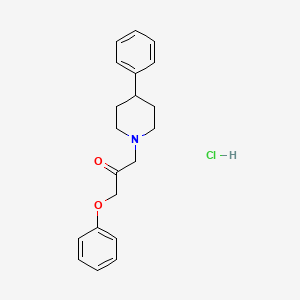

![1-{1-[(4-Bromophenyl)sulfanyl]-2-methyl-2-phenylpropyl}-1H-1,2,4-triazole](/img/structure/B14403065.png)
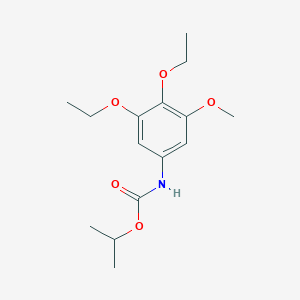
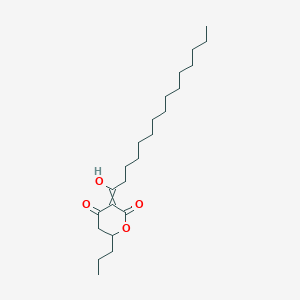
![1-{5-[3-(3,4-Dichlorophenoxy)propyl]-1,3,4-thiadiazol-2-yl}piperidine](/img/structure/B14403084.png)
![6-Phenylbicyclo[3.3.1]nona-3,6-dien-2-one](/img/structure/B14403085.png)
